molecular formula C13H8F2O3 B6400105 4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid CAS No. 1261922-06-8

4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6400105
CAS No.: 1261922-06-8
M. Wt: 250.20 g/mol
InChI Key: FYOIKGGHAMDLQP-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents, reaction solvents, and catalysts are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-(2,6-Difluorophenyl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-2-1-3-10(15)12(9)7-4-5-8(13(17)18)11(16)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOIKGGHAMDLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689685
Record name 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-06-8
Record name 2',6'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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